molecular formula C11H17N3O B8332921 N-[6-amino-pyridin-3-yl]-hexanamide

N-[6-amino-pyridin-3-yl]-hexanamide

Cat. No.: B8332921
M. Wt: 207.27 g/mol
InChI Key: GEDHXCNHYYFRQY-UHFFFAOYSA-N
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Description

N-[6-amino-pyridin-3-yl]-hexanamide is a pyridine derivative characterized by a hexanamide chain attached to the 3-position of a pyridine ring, with an amino group at the 6-position. The hexanamide chain contributes to lipophilicity, which may influence membrane permeability and bioavailability.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N-(6-aminopyridin-3-yl)hexanamide

InChI

InChI=1S/C11H17N3O/c1-2-3-4-5-11(15)14-9-6-7-10(12)13-8-9/h6-8H,2-5H2,1H3,(H2,12,13)(H,14,15)

InChI Key

GEDHXCNHYYFRQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CN=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1. Structural Features of Pyridine-Based Amides
Compound Pyridine Substituent Amide Chain Key Functional Groups
N-[6-amino-pyridin-3-yl]-hexanamide 6-amino C6 (hexanamide) Amino, amide
N-[2-(1H-indol-3-yl)ethyl]hexanamide (Compound A) Indol-3-yl ethyl C6 (hexanamide) Indole, amide
N-(2-Hydroxypyridin-3-yl)acetamide 2-hydroxy C2 (acetamide) Hydroxyl, acetamide

Key Observations :

  • Substituent Position: The amino group at the 6-position (target compound) contrasts with the 2-hydroxyl group in N-(2-hydroxypyridin-3-yl)acetamide , which may alter solubility and target binding.

Physicochemical Properties and Stability

Table 3. Physicochemical Data (Available Evidence)
Compound Molecular Weight (g/mol) Purity (HPLC) Solubility
PROTAC Degrader 6g (Unrelated) 794.34 99.2% Not reported
This compound Not available Not reported Predicted low (high lipophilicity)

Notes:

  • The target compound lacks reported analytical data (e.g., HRMS, HPLC), unlike PROTAC 6g, which has been rigorously characterized .
  • The amino group may improve aqueous solubility compared to indole-containing analogs, but the hexanamide chain likely limits this advantage.

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